6-Nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-2-benzofuran-1(3H)-one
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Overview
Description
6-Nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-2-benzofuran-1(3H)-one is a complex organic compound that features a benzofuran core substituted with a nitro group and a phenyl-tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-2-benzofuran-1(3H)-one typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving ortho-hydroxyaryl aldehydes and acetic anhydride.
Introduction of the Nitro Group: Nitration of the benzofuran core is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Phenyl-Tetrazole Moiety: The phenyl-tetrazole group is introduced via a nucleophilic substitution reaction, where a suitable phenyl-tetrazole precursor reacts with the benzofuran derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
6-Nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-2-benzofuran-1(3H)-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity, including antibacterial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 6-Nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. The nitro group and the tetrazole moiety can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with DNA. The exact molecular targets and pathways would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine: Another nitrogen-rich compound with potential energetic material applications.
3,5-Bis(3,4-diamino-1,2,4-triazol-5-yl)-1H-pyrazole: Known for its thermal stability and energetic properties.
Uniqueness
6-Nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-2-benzofuran-1(3H)-one is unique due to its combination of a benzofuran core with a nitro group and a phenyl-tetrazole moiety. This unique structure imparts specific chemical and physical properties that can be leveraged in various scientific and industrial applications.
Properties
CAS No. |
84598-73-2 |
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Molecular Formula |
C15H9N5O4S |
Molecular Weight |
355.3 g/mol |
IUPAC Name |
6-nitro-3-(1-phenyltetrazol-5-yl)sulfanyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C15H9N5O4S/c21-13-12-8-10(20(22)23)6-7-11(12)14(24-13)25-15-16-17-18-19(15)9-4-2-1-3-5-9/h1-8,14H |
InChI Key |
CZDDSOGJSREOPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SC3C4=C(C=C(C=C4)[N+](=O)[O-])C(=O)O3 |
Origin of Product |
United States |
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